N-BOC-PRO-GLY-OME
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFSKLCUPXAEU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for N Boc Pro Gly Ome and Its Derivatives
Solution-Phase Peptide Synthesis Protocols
Solution-phase peptide synthesis (SPPS), or classical peptide synthesis, offers advantages for large-scale production and allows for direct monitoring and purification of intermediates. wikipedia.orgbachem.com The synthesis of N-Boc-Pro-Gly-OMe involves the formation of an amide bond between N-terminally protected proline and C-terminally protected glycine (B1666218).
The cornerstone of synthesizing this compound is the formation of the amide (peptide) bond between the carboxyl group of N-Boc-L-proline and the amino group of glycine methyl ester. This condensation reaction requires the activation of the carboxylic acid, which is achieved using a variety of coupling reagents. researchgate.net The choice of reagent and conditions can influence reaction efficiency, yield, and the degree of side reactions, such as racemization.
Carbodiimides are among the most common activators. nih.gov Reagents like Dicyclohexylcarbodiimide (DCC) and the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCD) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate then reacts with the amine component to form the peptide bond. luxembourg-bio.com To suppress potential racemization and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. wikipedia.orgprepchem.com HOBt traps the O-acylisourea to form an active ester, which is less prone to racemization. wikipedia.orgluxembourg-bio.com
Onium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), represent another major class of coupling reagents. researchgate.netiris-biotech.de These reagents react with the N-protected amino acid in the presence of a base to form an active ester, which then efficiently acylates the amino component. researchgate.net A general procedure for the synthesis of this compound involves dissolving Boc-Pro-OH and GlyOMe·HCl in a solvent like DMF, adding a base (e.g., N-methylmorpholine) to neutralize the hydrochloride salt, and then adding the coupling reagent and an additive like HOBt. prepchem.com
| Coupling Reagent | Abbreviation | Additive(s) | Key Characteristics |
| Dicyclohexylcarbodiimide | DCC | HOBt | Highly efficient; produces insoluble dicyclohexylurea (DCU) byproduct which can be removed by filtration. wikipedia.orggoogle.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, WSCD | HOBt | Produces a water-soluble urea (B33335) byproduct, facilitating purification via aqueous extraction. wikipedia.orgprepchem.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | HOBt, DIEA | Fast and efficient coupling; commonly used in both solution and solid-phase synthesis. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIEA | Powerful coupling reagent, often used for sterically hindered couplings. iris-biotech.de |
The synthesis of this compound begins with glycine methyl ester (Gly-OMe), where the carboxyl group is already protected as a methyl ester. This protection prevents self-polymerization of glycine during the coupling step. The process of peptide elongation, for instance, to create a tripeptide like Boc-Pro-Gly-Leu-OMe, requires the selective removal of the N-terminal Boc group from the dipeptide.
Once this compound is deprotected to yield H-Pro-Gly-OMe, this new dipeptide amine can be coupled with the next N-protected amino acid (e.g., Boc-Leu-OH) using the same amide bond formation techniques described previously. prepchem.com This stepwise addition of amino acid residues from the C-terminus to the N-terminus is the fundamental strategy of chemical peptide synthesis. wikipedia.org A typical elongation sequence involves:
Acidic deprotection of the N-Boc group from the dipeptide ester.
Neutralization of the resulting amine salt.
Coupling with the next N-Boc protected amino acid using a suitable coupling reagent (e.g., DCC/HOBt). prepchem.com
Purification of the resulting protected tripeptide ester.
The synthetic utility of this compound relies on the orthogonal nature of its protecting groups, which can be removed selectively under different conditions.
Boc Group Removal: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. wikipedia.org It is typically removed under moderately acidic conditions, most commonly using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com Solutions of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) are also effective. prepchem.comyoutube.com The mechanism involves protonation of the Boc group, leading to its fragmentation into tert-butyl cation (which is scavenged to form isobutylene) and carbon dioxide, liberating the free amine. peptide.comyoutube.com
Ester Hydrolysis (Saponification): The C-terminal methyl ester is base-labile and is typically cleaved via saponification. This involves treating the peptide ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a solvent like tetrahydrofuran (B95107) (THF) or methanol. cdnsciencepub.comchemicalbook.com The reaction hydrolyzes the ester to the corresponding carboxylate salt. Subsequent acidification with an acid like HCl protonates the carboxylate to yield the free carboxylic acid (e.g., N-Boc-Pro-Gly-OH). chemicalbook.com Care must be taken during saponification, as harsh basic conditions or prolonged reaction times can sometimes lead to side reactions, including racemization of the C-terminal amino acid residue. cdnsciencepub.comthieme-connect.de Using lithium hydroxide under mild conditions can often minimize these risks. google.com
| Protecting Group | Reagents for Removal | Product |
| N-Boc | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM); Hydrogen Chloride (HCl) in Dioxane. prepchem.compeptide.com | H-Pro-Gly-OMe (as a salt) |
| C-terminal Methyl Ester | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) in aqueous solvent, followed by acid quench. chemicalbook.comgoogle.com | N-Boc-Pro-Gly-OH |
After the coupling reaction, the crude product contains the desired dipeptide, unreacted starting materials, the coupling agent byproduct (e.g., DCU), and any side products. A multi-step purification process is typically employed.
Filtration: If a reagent like DCC is used, the insoluble dicyclohexylurea (DCU) byproduct can be largely removed by simple filtration of the reaction mixture. prepchem.com
Aqueous Extraction (Work-up): The crude product, dissolved in an organic solvent immiscible with water (like ethyl acetate or dichloromethane), is washed sequentially with different aqueous solutions. prepchem.comthieme-connect.de A typical washing sequence includes:
An acidic wash (e.g., dilute HCl or potassium bisulfate solution) to remove unreacted amine and excess base. prepchem.com
A basic wash (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and additives like HOBt. prepchem.com
A brine wash (saturated sodium chloride solution) to remove residual water and salts. prepchem.com
Trituration/Crystallization: After evaporation of the organic solvent, the resulting residue can often be purified by trituration with a non-polar solvent like hexane (B92381) or ether. This process helps to solidify the product while washing away more soluble impurities. prepchem.com If the product is crystalline, recrystallization from a suitable solvent system can provide a high degree of purity.
Chromatography: For products that are difficult to purify by extraction and crystallization, silica (B1680970) gel column chromatography is a powerful technique. beilstein-journals.org The crude mixture is applied to a column of silica gel and eluted with a solvent system (e.g., a mixture of ethyl acetate and petroleum ether), separating the components based on their polarity. beilstein-journals.org
Application in Solid-Phase Peptide Synthesis (SPPS) as a Building Block
While this compound is synthesized in solution, protected dipeptides like N-Boc-Pro-Gly-OH (obtained after saponification) are valuable reagents in solid-phase peptide synthesis (SPPS). luxembourg-bio.com In SPPS, the peptide is assembled sequentially while anchored to an insoluble resin support. bachem.com
Using pre-formed dipeptide units, such as Boc-Pro-Gly-OH, offers several advantages:
Prevention of Side Reactions: The sequential addition of Proline followed by Glycine can be problematic. The resulting H-Gly-Pro-resin intermediate is highly susceptible to intramolecular cyclization, forming a diketopiperazine (DKP) and cleaving the dipeptide from the resin. luxembourg-bio.com By coupling the Boc-Pro-Gly-OH unit in a single step, this side reaction pathway is completely avoided.
Improved Efficiency: Incorporating two amino acid residues in a single coupling step can accelerate the synthesis of long peptides. sigmaaldrich.com
Overcoming Difficult Couplings: Proline is a secondary amino acid, and coupling another amino acid onto it can sometimes be sterically hindered and slow. Using a pre-formed dipeptide can circumvent this issue. The use of dipeptide building blocks, including pseudoproline and Dmb-dipeptides, is a recognized strategy to enhance the efficiency and purity of SPPS, particularly for long or "difficult" sequences prone to aggregation. iris-biotech.desigmaaldrich.commerckmillipore.com
Design and Synthesis of this compound-Containing Peptide Analogues and Conjugates
The this compound structure serves as a scaffold for creating more complex peptide analogues and peptidomimetics. nih.gov The Pro-Gly motif is a common feature in protein secondary structures, particularly β-turns, which are often involved in molecular recognition events. nih.gov
Peptide Analogues: By modifying the core dipeptide, researchers can design molecules with altered conformations, stability, or biological activity. For example, the proline ring can be substituted with various functional groups to probe steric and stereoelectronic effects on peptide conformation. nih.gov The synthesis of such analogues often involves incorporating modified proline derivatives at the beginning of the synthetic sequence. nih.govnih.gov
Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties like metabolic stability or cell permeability. researchgate.netresearchgate.net The Pro-Gly sequence can be used as a template for designing constrained mimetics that lock the molecule into a specific bioactive conformation. researchgate.net
Conjugates: After deprotection, the free amine of the proline residue or the free carboxyl group of the glycine residue (after saponification) can be used as a handle to conjugate the dipeptide to other molecules. This could include fluorescent labels for imaging, biotin (B1667282) for affinity purification, or other bioactive moieties to create hybrid molecules with novel functions. nih.gov
Incorporation into Linear Oligopeptides (e.g., Boc-Pro-Gly-Leu-OMe, longer sequences)
The elongation of the this compound dipeptide into longer linear sequences is a fundamental operation in peptide synthesis. This is typically achieved through a stepwise approach, either in solution-phase or on a solid support, following the deprotection of the C-terminal methyl ester and subsequent coupling with the next amino acid.
A common strategy involves the saponification of the methyl ester of this compound using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a methanol/water mixture to yield the free acid, N-Boc-Pro-Gly-OH. This product can then be coupled with the methyl ester of the next amino acid in the sequence, such as Leucine (B10760876) methyl ester (H-Leu-OMe), to form the tripeptide N-Boc-Pro-Gly-Leu-OMe. The coupling reaction requires an activating agent to convert the carboxylic acid into a more reactive species, thereby facilitating amide bond formation.
Standard peptide coupling reagents are employed for this purpose. For instance, the synthesis of a related tripeptide, Boc-Pro-Leu-Gly-NH2, has been accomplished using solid-phase techniques where the growing peptide chain is anchored to a photolytically cleavable resin. ias.ac.in In solution-phase synthesis, a combination of a coupling agent and an additive to suppress racemization is standard. nih.govacs.org
Table 1: Common Coupling Reagents for Peptide Synthesis
| Coupling Agent | Additive | Typical Solvent(s) | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Forms insoluble dicyclohexylurea (DCU) byproduct. prepchem.com |
| HATU | N/A (contains HOAt moiety) | DMF, N-Methyl-2-pyrrolidone (NMP) | Highly efficient, suitable for sterically hindered couplings. nih.gov |
| TBTU / HBTU | HOBt | DMF, NMP | Uronium-based reagents, fast reaction times. nih.gov |
The process for synthesizing Boc-Pro-Gly-Leu-OMe would proceed as follows:
Deprotection: The methyl ester of this compound is hydrolyzed to N-Boc-Pro-Gly-OH.
Activation: The resulting carboxylic acid is activated using a reagent like HATU or DCC/HOBt.
Coupling: The activated species is reacted with H-Leu-OMe·HCl in the presence of a tertiary amine base (e.g., N-ethylmorpholine or DIPEA) to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the leucine amino group. nih.govprepchem.com
Purification: The crude tripeptide is purified using techniques such as extraction and crystallization or chromatography to remove byproducts and unreacted starting materials. prepchem.com
This cycle of deprotection and coupling can be repeated to build longer oligopeptide sequences.
Cyclic Peptide Synthesis Utilizing this compound Scaffolds
The Pro-Gly sequence is a well-known β-turn-inducing motif, which pre-organizes a linear peptide into a conformation amenable to macrocyclization. This makes this compound an excellent starting point for the synthesis of cyclic peptides. The general strategy involves the assembly of a linear peptide precursor containing the Pro-Gly unit, followed by head-to-tail cyclization.
The synthesis of a cyclic octapeptide, for example, has been achieved by coupling two deprotected tetrapeptide units, one of which could be derived from a Pro-Gly containing sequence. nih.gov The process typically involves:
Linear Precursor Synthesis: A linear peptide is synthesized, often on a solid support to simplify purification. This precursor must have orthogonal protecting groups at the N- and C-termini. For instance, an N-terminal Boc group and a C-terminal ester that can be selectively cleaved (e.g., a benzyl (B1604629) or allyl ester).
Simultaneous Deprotection: Both the N- and C-terminal protecting groups of the linear precursor are removed to expose the free amine and carboxylic acid.
Cyclization: The cyclization is performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. A peptide coupling agent, such as p-nitrophenyl ester activation, is used to facilitate the formation of the amide bond. nih.gov
For cyclic disulfide-bridged peptides, the linear precursor would be designed to contain at least two cysteine residues with their thiol side chains protected. After assembly of the linear chain, the side-chain protecting groups are removed, and oxidation is induced to form the disulfide bridge, resulting in cyclization. While Boc chemistry can be used for the synthesis of the linear precursor, care must be taken to choose orthogonal protecting groups for the cysteine side chains. nih.gov
Chemo- and Regioselective Derivatization Strategies
The this compound scaffold can be subjected to derivatization reactions that target specific positions in the molecule. A notable example is the highly regioselective C-H azidation of the N-terminal proline residue. nih.govnih.govepfl.ch
Research has demonstrated that when the dipeptide Boc-Pro-Gly-OMe is treated with specific reagents, azidation occurs exclusively on the proline residue, yielding the azidated peptide. nih.gov This selectivity is remarkable given that other C-H bonds, such as the α-position of the glycine residue, are also activated by a neighboring nitrogen atom. The directing effect of the N-Boc group is crucial for this transformation. When a similar dipeptide with two proline residues (Boc-Pro-Pro-OMe) was tested, only the N-terminal proline bearing the Boc group underwent C-H azidation. nih.gov
Table 2: N-Terminal Selective C-H Azidation of Proline-Containing Peptides
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Boc-Pro-Gly-OMe | Azido-Boc-Pro-Gly-OMe | 57% | nih.gov |
This selective azidation provides a powerful platform for late-stage diversification of peptides. The introduced azide (B81097) group can participate in further reactions, such as cycloadditions (e.g., click chemistry) or can serve as a masked imine for new C-C bond formations, allowing for the creation of diverse peptide scaffolds with modified properties. nih.govresearchgate.net
Incorporation of Unnatural Amino Acids and Peptidomimetic Scaffolds
This compound can be used to construct peptides containing unnatural amino acids, which are valuable for creating peptidomimetics with enhanced stability, potency, or specific conformational properties. merckmillipore.com
A specific example is the synthesis of the tripeptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. nih.gov In this synthesis, N-Boc-L-Pro was coupled with dehydro-phenylalanine to form a dipeptide, which was then coupled with glycine to yield the final product. The dehydro-Phe residue is an unnatural, achiral amino acid that introduces conformational constraints. Structural analysis of the final product revealed that the peptide backbone adopts a β-turn II conformation, a structure promoted by the presence of the dehydro-Phe residue. nih.gov
The general procedure for incorporating an unnatural amino acid (UAA) would follow standard peptide coupling protocols:
Prepare N-Boc-Pro-OH and the methyl ester of the desired UAA (H-UAA-OMe).
Couple the two components using a suitable coupling agent (e.g., TBTU/HOBt/DIPEA) to form Boc-Pro-UAA-OMe. nih.gov
Hydrolyze the methyl ester to yield Boc-Pro-UAA-OH.
Couple this dipeptide with glycine methyl ester (H-Gly-OMe) to obtain the tripeptide Boc-Pro-UAA-Gly-OMe.
This methodology allows for the insertion of a wide variety of peptidomimetic scaffolds, including β-amino acids or building blocks that form structures like triazoles, into a peptide sequence initiated with the Pro-Gly motif.
Mechanistic Aspects of this compound Formation and Reactions
Understanding the reaction mechanisms involved in the synthesis and subsequent modification of this compound is crucial for optimizing reaction conditions and minimizing side reactions.
Investigation of Peptide Coupling Reaction Mechanisms
The formation of the peptide bond between N-Boc-Proline and Glycine methyl ester is the key step in the synthesis of this compound. This reaction proceeds via the activation of the carboxylic acid of N-Boc-Proline, followed by nucleophilic attack from the amino group of the glycine methyl ester.
The mechanism depends on the coupling reagent used. For example, when using a carbodiimide (B86325) like DCC, the mechanism is as follows:
The carboxylic acid of N-Boc-Proline adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
This intermediate can be attacked directly by the amino group of glycine methyl ester to form the peptide bond and the dicyclohexylurea (DCU) byproduct.
Alternatively, in the presence of an additive like HOBt, the O-acylisourea reacts with HOBt to form an active ester (Boc-Pro-OBt). This active ester is less prone to racemization and reacts cleanly with the amine component to yield the desired dipeptide.
A significant side reaction in peptide coupling is racemization of the activated amino acid residue. scripps.edu However, since proline is a secondary amino acid, the risk of racemization at the proline α-carbon via the common oxazolone (B7731731) mechanism is eliminated. Side reactions can still occur, such as the insertion of a glycine residue if histidine is present elsewhere in the sequence and improperly protected. nih.gov
Understanding Deprotection Mechanisms
The removal of the N-terminal Boc group is a fundamental reaction for further peptide chain elongation. The Boc group is designed to be labile under acidic conditions. youtube.com The most common reagent for this purpose is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (DCM). peptide.compeptide.com
The acid-catalyzed deprotection mechanism proceeds through several steps: total-synthesis.comcommonorganicchemistry.commasterorganicchemistry.com
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the strong acid (TFA).
Fragmentation: The protonated intermediate is unstable and fragments. This involves the cleavage of the tert-butyl-oxygen bond to release a stable tert-butyl cation and a carbamic acid intermediate.
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine of the proline residue.
Salt Formation: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium (B1175870) salt (e.g., a trifluoroacetate (B77799) salt).
The tert-butyl cation generated during this process is a reactive electrophile that can be scavenged by nucleophilic side chains in the peptide (such as tryptophan or methionine) or can deprotonate to form isobutylene (B52900) gas. peptide.comcommonorganicchemistry.com To prevent unwanted side reactions, scavengers like water or dithiols are sometimes added to the deprotection solution. peptide.comtotal-synthesis.com
Studies on Stereochemical Control during Synthesis
The maintenance of stereochemical integrity at the α-carbon of proline is a critical aspect in the synthesis of this compound and its derivatives. The secondary amine nature of proline makes it susceptible to racemization under certain peptide coupling conditions. Research in this area has focused on understanding the mechanisms of epimerization and developing synthetic protocols that preserve the desired stereochemistry.
A significant challenge in the synthesis of proline-containing peptides is the potential for racemization of the proline residue during the coupling step. This is particularly relevant when activating the carboxylic acid of an N-protected proline for reaction with an amino component, such as glycine methyl ester. The mechanism of racemization often involves the formation of a planar intermediate, which can be protonated from either face, leading to a loss of stereochemical purity.
Detailed research findings have elucidated the critical role of coupling reagents and additives in controlling the stereochemical outcome of proline incorporation. A pivotal study investigated the racemization of proline esters when coupled with Boc-amino acids, providing valuable insights that are applicable to the synthesis of this compound.
One key study by Kuroda et al. in 1992 unexpectedly revealed that the use of 1-hydroxybenzotriazole (HOBt), a common additive to suppress racemization for most amino acids, can actually promote extensive racemization of proline phenacyl esters when used with a water-soluble carbodiimide (WSCI) in dimethylformamide (DMF). nih.gov While HOBt is generally effective at preventing the formation of oxazolone intermediates, which are prone to racemization for most amino acids, its effect on proline is different. nih.govcreative-peptides.compeptide.com The racemization of proline is thought to proceed through a cyclic carbinol-amine intermediate, and HOBt appears to catalyze this process. nih.gov
The extent of racemization was found to be highly dependent on the choice of solvent and the coupling method. For instance, the study demonstrated that racemization could be significantly minimized by omitting HOBt from the carbodiimide-mediated coupling in DMF, or by switching to a different solvent and coupling strategy altogether, such as the mixed anhydride (B1165640) method in tetrahydrofuran (THF) or the carbodiimide method in dichloromethane without HOBt. nih.gov
These findings underscore the unique behavior of proline in peptide synthesis and the necessity of carefully selecting reaction conditions to maintain its stereochemical integrity. The data from this seminal study, while not on this compound directly, provides a strong predictive framework for controlling the stereochemistry during its synthesis. Below is a data table constructed based on the findings of Kuroda et al. (1992), illustrating the impact of different coupling conditions on the racemization of a proline derivative during dipeptide synthesis.
| Coupling Method | Solvent | Additive | D-Isomer Formation (%) |
|---|---|---|---|
| WSCI | DMF | HOBt | 48.8 |
| WSCI | DMF | None | 3.2 |
| Mixed Anhydride | THF | None | 0.6 |
| DCC | CH₂Cl₂ | None | 0.4 |
The data clearly illustrates that the combination of a water-soluble carbodiimide and HOBt in DMF leads to substantial racemization. nih.gov In contrast, avoiding HOBt or employing alternative coupling methods and solvents can effectively preserve the stereochemical integrity of the proline residue. nih.gov These principles are directly applicable to the synthesis of this compound, guiding the choice of reagents and conditions to ensure the production of the desired L-proline diastereomer.
Applications in Advanced Chemical Design and Materials Science
Design of Structurally Constrained Peptidomimetics and Turn Inducers
The Pro-Gly sequence is a well-established motif for inducing β-turns, which are critical secondary structures in peptides and proteins, governing their three-dimensional folding and biological activity. The incorporation of N-BOC-PRO-GLY-OME into peptide sequences is a key strategy for designing structurally constrained peptidomimetics and precisely engineering turn structures.
The tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and the methyl ester at the C-terminus of this compound allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase synthesis methodologies. The proline residue, with its cyclic side chain, restricts the conformational freedom of the peptide backbone, predisposing the sequence to adopt a turn conformation.
Detailed conformational analysis of peptides containing the Pro-Gly motif, often through techniques like NMR spectroscopy and X-ray crystallography, has provided valuable insights into their turn-inducing properties. For instance, studies on related peptides, such as N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, have revealed that the peptide backbone can adopt a β-turn II conformation. nih.gov This is stabilized by an intramolecular hydrogen bond. It is highly probable that this compound induces similar conformational preferences.
The following table summarizes key conformational parameters often observed in Pro-Gly containing peptides that favor a β-turn structure, which are anticipated for this compound.
| Parameter | Typical Value Range for β-turn | Implication for this compound |
| Φ(i+1) (Pro) | -60° | The proline residue restricts this angle, favoring a turn. |
| Ψ(i+1) (Pro) | 120° (Type I) or -120° (Type II) | The specific turn type is influenced by surrounding residues. |
| Φ(i+2) (Gly) | -90° (Type I) or 80° (Type II) | Glycine's flexibility accommodates the required dihedral angles. |
| Ψ(i+2) (Gly) | 0° | |
| Hydrogen Bond | Between C=O of residue i and N-H of residue i+3 | Stabilizes the turn structure. |
Note: The table presents generalized data for Pro-Gly motifs in β-turns. Specific values for this compound would require dedicated experimental analysis.
Role as a Versatile Building Block in Complex Chemical Synthesis
This compound serves as a versatile and valuable building block in the synthesis of more complex molecules, including larger peptides, natural product analogues, and other organic scaffolds. The Boc and methyl ester protecting groups are orthogonal to many other protecting group strategies used in organic synthesis, allowing for selective deprotection and further functionalization.
The use of this compound in solid-phase peptide synthesis (SPPS) is particularly noteworthy. nih.govnih.govmerckmillipore.compeptide.comyoutube.compeptide.com In SPPS, the dipeptide can be coupled to a growing peptide chain on a solid support, streamlining the synthesis process and avoiding the need for sequential coupling of individual proline and glycine (B1666218) residues. This approach can be more efficient and lead to higher purity of the final product.
The synthesis of this compound itself is a straightforward process, typically involving the coupling of N-Boc-proline with glycine methyl ester using standard peptide coupling reagents. This accessibility further enhances its utility as a building block.
Contribution to Understanding Peptide Folding and Self-Assembly
The study of simple dipeptides like this compound provides fundamental insights into the complex processes of peptide folding and self-assembly. The inherent conformational preferences of the Pro-Gly sequence can initiate folding events and guide the formation of higher-order structures.
By analyzing the conformational landscape of this compound and its derivatives in different solvent environments, researchers can elucidate the energetic factors that drive peptide folding. Computational modeling and spectroscopic techniques are often employed to map these energy landscapes. While specific studies on this compound are limited, research on related Pro-Gly containing peptides has shown that the solvent can play a crucial role in stabilizing specific conformations, such as the C10/β-turn structure in solution versus a C7–C7 ribbon structure in the gas phase. nih.gov
Supramolecular Chemistry and Engineered Assemblies (e.g., hydrogel formation from dehydropeptides)
The principles of self-assembly observed in peptides can be harnessed to create novel supramolecular structures with tailored properties. While there is no direct evidence of this compound forming hydrogels, peptides containing the Pro-Gly motif and other Boc-protected dipeptides have been shown to self-assemble into hydrogels. These materials are of great interest for applications in drug delivery, tissue engineering, and as responsive "smart" materials.
The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking (if aromatic residues are present). The Boc group, being hydrophobic, can play a role in driving the aggregation of the peptide in aqueous environments. The Pro-Gly sequence can provide the necessary structural turn to facilitate the formation of fibrillar networks that entrap water to form a hydrogel.
Development of Catalytic Peptides (e.g., in asymmetric acyl transfer reactions)
Peptides themselves can act as catalysts for a variety of chemical reactions, a field known as peptide organocatalysis. The Pro-Gly motif is of particular interest in this area due to the catalytic activity of proline and the conformational influence of the dipeptide sequence.
There is also growing interest in the use of peptides in asymmetric acyl transfer reactions. In these reactions, a chiral peptide catalyst can selectively acylate one enantiomer of a racemic alcohol, leading to a kinetic resolution. The Pro-Gly motif within a peptide could provide a rigid scaffold to orient the catalytic residues and the substrate for efficient and selective acyl transfer.
Future Research Directions
Innovation in Green and Efficient Synthetic Methods for N-Boc-Pro-Gly-OMe Analogues
The synthesis of peptides, a cornerstone of medicinal chemistry, has traditionally relied on methods that generate significant chemical waste, often using hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). A major future direction is the "greening" of peptide synthesis, a move critical for both environmental sustainability and economic efficiency.
Key areas of innovation include:
Green Solvents: Research is increasingly focused on replacing conventional solvents. Propylene carbonate has been identified as a promising green polar aprotic solvent that can substitute for DMF in both solution- and solid-phase peptide synthesis (SPPS). Other alternatives under investigation include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which have substantially lower toxicity profiles.
Continuous Flow Chemistry: Automated flow-based peptide synthesis represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously passed through a reactor containing the solid support. This method allows for precise control over reaction conditions, improves coupling efficiency, reduces reagent and solvent consumption, and enables the rapid synthesis of even complex peptides.
Chemo-enzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes, such as engineered proteases or peptiligases, to form peptide bonds. CEPS operates under mild, aqueous conditions, eliminating the need for harsh chemicals and complex protecting group strategies for side chains. This method is highly stereoselective, preventing racemization and resulting in high-purity products. It is particularly advantageous for ligating peptide fragments to create longer sequences.
| Method | Principle | Key Advantages | Reference |
|---|---|---|---|
| Green Solvents | Replacement of hazardous solvents (e.g., DMF, DCM) with environmentally benign alternatives (e.g., Propylene Carbonate, 2-MeTHF). | Reduced toxicity, lower environmental impact, improved safety profile. | |
| Microwave-Assisted Synthesis | Use of microwave energy to rapidly heat the reaction, accelerating coupling and deprotection steps. | Drastically reduced synthesis time, improved peptide quality, high-throughput capability. | |
| Flow Chemistry | Continuous process where reagents flow through a reactor, enabling automated and rapid synthesis. | Reduced waste, precise control, improved efficiency, rapid incorporation of amino acids. | |
| Chemo-enzymatic Synthesis | Use of enzymes (ligases) to form peptide bonds under mild, aqueous conditions. | High stereoselectivity (no racemization), reduced need for protecting groups, environmentally friendly. |
Advanced Spectroscopic Probes for Real-time Conformational Studies
Understanding the three-dimensional structure and dynamic behavior of peptides is crucial for elucidating their function. While static structures provide a snapshot, peptides in solution exist as an ensemble of interconverting conformations. Future research will increasingly employ cutting-edge spectroscopic techniques to capture these dynamics in real-time.
Femtosecond Time-Resolved Spectroscopy: This ultrafast technique uses short laser pulses to trigger a conformational change (e.g., through a built-in photoswitchable molecule like an azobenzene (B91143) derivative) and then probe the subsequent structural relaxation on a picosecond to nanosecond timescale. This allows for the direct observation of elementary events in peptide dynamics, providing data that can validate and refine molecular dynamics simulations.
Two-Dimensional Infrared (2D IR) Spectroscopy: 2D IR spectroscopy is a powerful tool that spreads the vibrational signals of a peptide across two frequency dimensions, creating a map of the couplings between different vibrational modes (e.g., the amide I C=O stretch of different residues). This "fingerprint" is highly sensitive to the peptide's secondary structure and local environment. With its picosecond time resolution, 2D IR can effectively "freeze" the structural ensemble, providing detailed insights into conformational distributions and dynamics that are not available from linear IR spectra.
Integration of this compound into Designed Functional Biomaterials
The biocompatibility and structural versatility of peptides make them ideal building blocks for advanced biomaterials. Analogues and derivatives of this compound can be integrated into functional materials for applications in tissue engineering, regenerative medicine, and drug delivery.
Peptide-Polymer Conjugates: The covalent attachment of peptides to synthetic polymers (e.g., polyethylene (B3416737) glycol (PEG), polylactic acid (PLA)) creates hybrid materials that combine the bioactivity of the peptide with the stability and processability of the polymer. For instance, a polymer scaffold functionalized with Pro-Gly containing motifs could be used to promote cell adhesion or guide tissue regeneration. Future work will focus on creating multifunctional materials by 3D printing with different peptide-polymer conjugates to achieve spatial control over biochemical cues within a single scaffold.
Self-Assembling Peptides (SAPs): Certain peptide sequences can spontaneously self-assemble into well-ordered nanostructures, such as nanofibers, which can form hydrogels that mimic the natural extracellular matrix (ECM). These biomimetic scaffolds are highly promising for 3D cell culture and as vehicles for therapeutic delivery. Research will explore the design of this compound analogues that can act as building blocks for these self-assembling systems, allowing for precise control over the mechanical properties and biological function of the resulting hydrogel.
Immunomodulatory Materials: Biomaterials can sometimes elicit an undesirable immune response. Self-assembling peptides are being explored as materials that can be tuned to be biocompatible and even to modulate the immune system. By incorporating specific peptide sequences, these materials can be designed to promote tissue repair and integration while minimizing inflammation.
Machine Learning and AI-Driven Approaches for Peptide Conformational Prediction
The conformational flexibility of peptides presents a significant challenge for traditional structure prediction methods. The rise of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field, offering powerful new tools to predict and understand the dynamic nature of peptides.
Adapting Protein-Focused Models: AlphaFold2, an AI system that achieved remarkable accuracy in predicting static protein structures, is now being benchmarked and adapted for smaller peptides. Studies show it can predict α-helical and β-hairpin structures in peptides with high accuracy. However, its performance is less reliable for disordered or random-coil peptides, and it struggles with predicting entire conformational ensembles rather than a single static state. Future work will focus on refining these models for the unique challenges posed by short, flexible peptides.
Developing Peptide-Specific AI Models: Recognizing the limitations of static models, researchers have developed new deep-learning models specifically for peptides. PepFlow is a pioneering example that combines machine learning with physics to model the entire range of folding patterns a peptide can adopt based on its energy landscape. Unlike models that predict a single structure, PepFlow generates a conformational ensemble, capturing the dynamic nature of peptides. This approach is a significant step towards understanding peptide function, which is often dictated by this dynamic behavior. Future iterations of such models will likely improve by incorporating data for solvent interactions and other environmental constraints.
| Model Type | Approach | Strengths | Limitations for Peptides | Reference |
|---|---|---|---|---|
| AlphaFold2 (Adapted) | Deep learning model trained on known protein structures. | High accuracy for well-defined secondary structures (helices, sheets). | Primarily predicts a single, static structure; less accurate for flexible/disordered regions; not designed for conformational ensembles. | |
| PepFlow | Generalized Boltzmann generator using a hypernetwork-conditioned diffusion framework. |
Directly samples the entire conformational space; models the dynamic nature of peptides; can model constraints like macrocyclization. | First-generation model; requires further training for solvent effects and other constraints. |
Exploration of Novel Reactivity and Derivatization Pathways
Future research will also focus on the fundamental chemistry of this compound, exploring new ways to modify and utilize the molecule. The N-Boc protecting group, while common, still offers avenues for novel chemical transformations. Research could uncover new, highly selective deprotection conditions that are orthogonal to other protecting groups, allowing for more complex synthetic strategies. Furthermore, pathways for the derivatization of the dipeptide core—by modifying the proline ring or the glycine (B1666218) backbone—will be explored to create peptidomimetics with enhanced proteolytic stability, altered conformational preferences, or novel biological activities. This chemical exploration is fundamental to expanding the library of available building blocks for all the applications mentioned previously.
Q & A
Q. What are the critical considerations in synthesizing N-BOC-PRO-GLY-OME to ensure high yield and purity?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry of reagents) to minimize side reactions. Use orthogonal protecting groups to prevent premature deprotection .
- Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC to confirm purity (>95%) .
- Document detailed experimental protocols, including reaction monitoring (TLC) and workup procedures, to ensure reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for Boc (tert-butyl, ~1.4 ppm) and methyl ester (COOCH₃, ~3.6 ppm) groups to confirm structure .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z) .
- HPLC : Assess purity by comparing retention times against standards. Use reverse-phase columns with UV detection .
Q. How can researchers evaluate the stability of this compound under varying conditions (e.g., pH, temperature)?
Methodological Answer:
- Conduct accelerated stability studies: Expose the compound to acidic/basic buffers (pH 2–12) and temperatures (4°C, 25°C, 40°C) for 1–4 weeks. Monitor degradation via HPLC .
- Compare results to computational predictions (e.g., molecular dynamics simulations of hydrolysis susceptibility) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?
Methodological Answer:
- Cross-validate data using multiple techniques (e.g., 2D NMR for unambiguous assignment) and reference internal standards .
- Analyze solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts and document solvent-specific calibration .
- Publish raw data and spectra in supplementary materials to enable peer validation .
Q. What strategies integrate computational modeling into the experimental design for studying this compound’s reactivity?
Methodological Answer:
Q. How can this compound be applied innovatively in drug delivery systems?
Methodological Answer:
What frameworks (e.g., PICO, FINER) are effective for formulating research questions about this compound?
Methodological Answer:
- Apply FINER criteria : Ensure questions are Feasible (e.g., accessible lab resources), Novel (e.g., unexplored glycosylation pathways), and Relevant (e.g., peptide therapeutics) .
- Use PICO for biomedical applications: Population (target cells), Intervention (this compound conjugate), Comparison (existing prodrugs), Outcome (bioavailability) .
Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?
Methodological Answer:
Q. What experimental design principles mitigate bias in studies involving this compound?
Methodological Answer:
Q. How can interdisciplinary teams collaboratively address challenges in this compound research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
